molecular formula C18H19N5O2 B2801733 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide CAS No. 1396795-47-3

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide

Cat. No. B2801733
CAS RN: 1396795-47-3
M. Wt: 337.383
InChI Key: TXJMHNXDYWKXDY-UHFFFAOYSA-N
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Description

“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 and is used in cereals including wheat, barley, oats, rye; sugar beet; root crops; pulses; oilseeds; leafy crops; cucumber; gerkins; courgettes .


Molecular Structure Analysis

The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The Canonical SMILES representation is CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl . The International Chemical Identifier (InChI) is InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

  • A study synthesized derivatives of N-(substituted benzothiazol-2-yl)amide, which showed effective anticonvulsant properties and promising neuroprotective effects (Hassan, Khan, & Amir, 2012).

Angiotensin II Receptor Antagonists

  • Research into N-phenyl-1H-pyrrole derivatives revealed their role as angiotensin II receptor antagonists, aiding in the understanding of cardiovascular diseases (Bovy et al., 1993).

Anti-inflammatory Activity

  • Compounds including indolyl azetidinones were synthesized, showing significant anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Anticancer Activity

  • Novel oxazole derivatives exhibited strong inhibitory activities against certain cancer cell lines, demonstrating potential in cancer treatment research (Liu et al., 2009).

Cardiotonic Agents

  • Synthesis and evaluation of pyridinecarbonitriles for inotropic activity contribute to the development of cardiotonic agents (Sircar et al., 1987).

Antimicrobial Activity

  • Several studies have synthesized and tested novel compounds derived from N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide for antimicrobial activity, with promising results against various bacteria and fungi (Naik et al., 2013).

Antioxidant and Antidiabetic Properties

  • Research on derivatives of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide has shown potential antioxidant and antidiabetic properties, contributing to the management of diabetes mellitus (Kaushik, Kumar, & Kumar, 2016).

Xanthine Oxidase Inhibitors

  • N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives have been evaluated as novel xanthine oxidase inhibitors, which are significant in treating gout and related disorders (Zhang et al., 2019).

Mechanism of Action

Metyltetraprole acts as a Quinone Outside Inhibitor (QoI). It inhibits the respiratory chain via complex III in the mitochondria although it remains effective against QoI resistant strains .

Safety and Hazards

Metyltetraprole has been flagged as a potential carcinogen, and it may have effects on reproduction/development and may act as a neurotoxicant . It is also persistent in the environment and has a high potential for particle-bound transport . It has high acute ecotoxicity to fish .

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-16(13-7-5-4-6-8-13)17(24)19-14-9-11-15(12-10-14)23-18(25)22(2)20-21-23/h4-12,16H,3H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMHNXDYWKXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide

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